Etacelasil
Overview
Description
Etacelasil is a compound with the IUPAC name 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane . It has the molecular formula C11H25ClO6Si . It was used as a plant growth regulator, specifically as an ethylene releaser .
Synthesis Analysis
This compound is synthesized through the reaction of silicon tetrachloride with ethylene and ethylene glycol mono-methyl ether . This process involves addition and dehydrochlorination reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a 2-chloroethyl group and three 2-methoxyethoxy groups . The InChIKey for this compound is SLZWEMYSYKOWCG-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.85 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.
Scientific Research Applications
Engineering and Technology Research
Etacelasil's applications span various fields, including electrical, mechanical, chemical, and biomedical engineering, as well as computer engineering and informatics. Its utilization in engineering and technology is significant, particularly in areas such as automation, control, signal processing, and materials science (Pylarinos, 2014).
Educational Technology Acceptance
In the field of educational technology, this compound plays a role in understanding the acceptance and use of technology-enhanced learning platforms. It's involved in the validation of models like the Unified Theory of Acceptance and Use of Technology (UTAUT) across different cultures, highlighting its influence in educational technology research (Nistor, Göğüş, & Lerche, 2013).
Statistical Analysis in Research
This compound is significant in statistical analysis, particularly in educational and psychological research. It's used in effect size statistics like generalized eta and omega squared, which are vital for comparing the effects across various research designs (Olejnik & Algina, 2003).
Remote Sensing and Water Management
In environmental science, this compound is utilized in remote sensing and regression algorithms for estimating parameters like soil water content and evapotranspiration. This application is crucial for efficient water management in agriculture (Filgueiras et al., 2020).
Spectroanalytical Methods in Chemistry
In chemistry, this compound finds application in the optimization of analytical procedures and systems involving spectroanalytical methods like flame atomic absorption spectrometry and inductively coupled plasma mass spectrometry. It's used in experimental designs for various steps of chemical analysis (Ferreira et al., 2007).
Seismic Assessment in Civil Engineering
This compound is applied in seismic evaluation of structures like arch dams using methods like Endurance Time Analysis (ETA). This demonstrates its role in civil engineering, particularly in understanding the seismic behavior of large infrastructures (Hariri-Ardebili, Mirzabozorg, & Estekanchi, 2014).
Properties
IUPAC Name |
2-chloroethyl-tris(2-methoxyethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25ClO6Si/c1-13-5-8-16-19(11-4-12,17-9-6-14-2)18-10-7-15-3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWEMYSYKOWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](CCCl)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClO6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073494 | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37894-46-5 | |
Record name | Etacelasil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37894-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etacelasil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037894465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETACELASIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYC02T2WPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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